6-(3-フルオロフェニル)ピコリン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

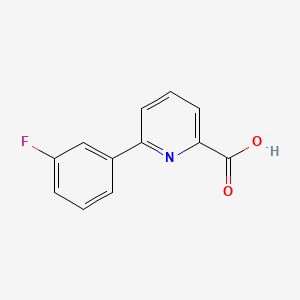

6-(3-Fluorophenyl)picolinic acid is a specialized compound used in scientific research. It is a pyridine carboxylate with the molecular formula C12H8FNO2. This compound is notable for its unique structure, which includes a fluorophenyl group attached to the picolinic acid core. It has applications in various fields, including chemistry, biology, and industry.

科学的研究の応用

6-(3-Fluorophenyl)picolinic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of herbicides and other agrochemicals due to its structural similarity to known herbicidal compounds.

作用機序

Target of Action

The primary target of 6-(3-Fluorophenyl)picolinic acid, also known as 6-(3-Fluorophenyl)pyridine-2-carboxylic acid, is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound interacts with its targets by binding to ZFPs in a way that changes their structures and disrupts zinc binding, thereby inhibiting function . This interaction with ZFPs disrupts the normal functioning of these proteins, leading to the inhibition of viral replication and packaging .

Biochemical Pathways

It is known that the compound plays a key role in zinc transport . By binding to ZFPs and disrupting zinc binding, the compound may affect the normal functioning of these proteins and, consequently, the biochemical pathways in which they are involved .

Result of Action

The molecular and cellular effects of 6-(3-Fluorophenyl)picolinic acid’s action include the disruption of ZFP structures and the inhibition of their function . This leads to the inhibition of viral replication and packaging, making the compound potentially useful as an antiviral agent .

Action Environment

It is known that the compound’s antiviral activity can be influenced by the presence of other cytokines, such as interferon gamma

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 6-(3-Fluorophenyl)picolinic acid typically involves the reaction of polysubstituted 2-amino, 6-picoline with a diazo reagent to form a diazonium salt, which is then fluorinated using a fluorinating agent . The resulting product undergoes oxidation to yield the desired 6-(3-Fluorophenyl)picolinic acid. This method is advantageous due to its simplicity, low cost, and high yield .

Industrial Production Methods

Industrial production methods for 6-(3-Fluorophenyl)picolinic acid are designed to be scalable and efficient. The process involves the use of readily available starting materials and reagents, ensuring that the production can be carried out on a large scale with high purity and yield .

化学反応の分析

Types of Reactions

6-(3-Fluorophenyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the picolinic acid core.

Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized picolinic acid compounds .

類似化合物との比較

Similar Compounds

Similar compounds include other picolinic acid derivatives such as:

Halauxifen-methyl: A picolinate herbicide with excellent herbicidal activity.

Florpyrauxifen-benzyl: Another picolinate herbicide known for its effectiveness.

Uniqueness

6-(3-Fluorophenyl)picolinic acid is unique due to its fluorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other picolinic acid derivatives and contributes to its specific applications in research and industry .

生物活性

6-(3-Fluorophenyl)picolinic acid, also known as 6-(3-fluorophenyl)pyridine-2-carboxylic acid, is a compound of increasing interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent studies.

6-(3-Fluorophenyl)picolinic acid is characterized by the following chemical formula:

- Molecular Formula : C₁₂H₉FNO₂

- Molecular Weight : Approximately 219.2 g/mol

The presence of a fluorine atom in the phenyl ring enhances the compound's biological activity and solubility, making it a subject of interest in both medicinal chemistry and agricultural applications.

Target Interactions

The primary target of 6-(3-Fluorophenyl)picolinic acid is believed to be Zinc Finger Proteins (ZFPs) . The compound interacts with ZFPs by binding to them, leading to structural changes that disrupt their zinc binding capabilities. This inhibition can significantly affect various biochemical pathways, including those involved in cell signaling and gene expression .

Biochemical Pathways

The compound plays a crucial role in zinc transport within cells. Disruption of ZFP structures can lead to altered cellular functions, including potential antiviral activities influenced by cytokines like interferon gamma.

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. It has shown broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus. The mechanism involves compromising viral membrane integrity and inhibiting virus-cell fusion processes .

Herbicidal Activity

6-(3-Fluorophenyl)picolinic acid exhibits significant herbicidal properties due to its structural similarity to natural auxins. This similarity allows it to interfere with plant growth regulation, leading to herbicidal effects. Modifications in the picolinic acid framework have been shown to enhance herbicidal potency .

Case Studies and Research Findings

Several studies have investigated the biological activities of 6-(3-Fluorophenyl)picolinic acid:

- Antiviral Efficacy : In pre-clinical models, the compound demonstrated promising efficacy against SARS-CoV-2, suggesting its potential as a therapeutic candidate for viral infections .

- Zinc Finger Protein Interaction : Research indicated that the compound effectively inhibits the function of ZFPs, which are critical in various cellular processes and disease mechanisms .

- Herbicidal Applications : Studies have confirmed that derivatives of picolinic acid can act as effective herbicides, with specific modifications leading to enhanced activity against unwanted plant growth.

Data Summary

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₉FNO₂ |

| Molecular Weight | 219.2 g/mol |

| Primary Target | Zinc Finger Proteins (ZFPs) |

| Antiviral Activity | Effective against SARS-CoV-2 and influenza A virus |

| Herbicidal Activity | Interferes with plant growth regulation |

Future Directions

Research into 6-(3-Fluorophenyl)picolinic acid is ongoing, with potential applications in drug development for antiviral therapies and agricultural chemicals. Further studies are needed to explore its full therapeutic potential and optimize its efficacy through structural modifications.

特性

IUPAC Name |

6-(3-fluorophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVROFCFAZOMJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647065 |

Source

|

| Record name | 6-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887982-40-3 |

Source

|

| Record name | 6-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。